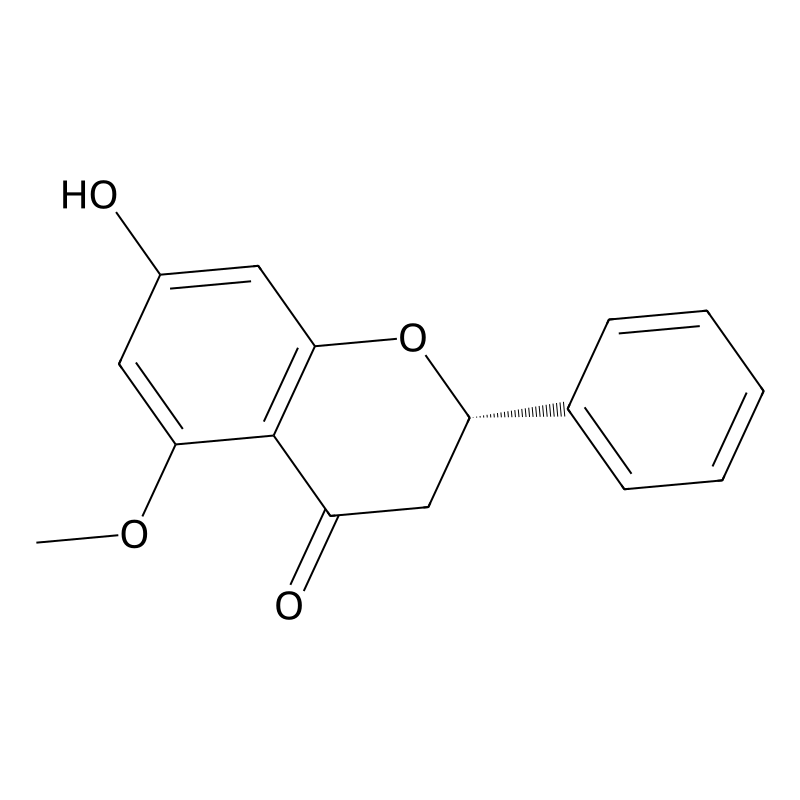

Alpinetin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Alpinetin basic pharmacology and pharmacokinetics

Key Pharmacological Mechanisms of Action

Alpinetin exerts its effects by modulating several critical cellular signaling pathways. The following diagram illustrates two of its primary mechanisms: inhibiting inflammation via the TLR4/NF-κB pathway and activating the antioxidant Nrf2 pathway.

Diagram 1. Key molecular mechanisms of this compound: inhibition of the pro-inflammatory TLR4/MyD88/NF-κB pathway and activation of the antioxidant Nrf2 pathway.

The quantitative pharmacological effects of this compound observed in various disease models are summarized below.

| Pharmacological Effect | Experimental Model | Key Findings / Quantitative Outcomes | Proposed Mechanism of Action |

|---|---|---|---|

| Cardioprotection [1] [2] | Rat AMI model (LAD ligation) | ↓ Infarct size; ↑ Ejection Fraction (LVEF) & Fractional Shortening (LVFS); ↓ LV mass index; ↓ Inflammatory cytokines (IL-6, TNF-α); ↓ Collagen deposition [1] [2] | Inhibition of TLR4/MyD88/NF-κB signaling pathway [1] [2] |

| Neuroprotection [3] | Rat ischemic stroke model (Rt.MCAO) | ↓ Cerebral infarct volume (~30%); ↑ Neuronal density in cortex & hippocampus; ↓ MDA; ↑ CAT, GSH-Px, SOD; ↓ COX-2, IL-6 [3] | Antioxidant and anti-inflammatory activity [3] |

| Anti-arthritic [4] | Mouse osteoarthritis model (DMM + Iron Dextran) | ↓ OARSI score (5.75 vs 3.75); ↓ Chondrocyte apoptosis (19.41% vs 9.82%); ↓ ROS; ↑ NRF2, HO-1 [4] | Activation of NRF2/HO-1 pathway [4] |

| Anti-sepsis [5] | Mouse sepsis model (CLP) | ↑ Survival rate (20% to 53.3%); ↓ Plasma IL-6 & TNF-α; ↓ Splenic neutrophils; ↑ CD4+ & CD8+ T cell count [5] | Suppression of inflammatory response and oxidative stress [5] |

| In Vitro Anti-inflammatory [6] | LPS-induced RAW 264.7 macrophages | ↓ TNF-α, IL-6, IL-1β; ↓ p-IκB, p-p65, p-ERK, p-p38 [6] | Inhibition of NF-κB and MAPK pathways [6] |

Experimental Protocols for Key Assays

For researchers aiming to validate these findings, here are detailed methodologies for central in vivo and in vitro models.

In Vivo Model: Acute Myocardial Infarction (AMI) in Rats [1] [2]

- Animal Model: SD or Wistar rats.

- AMI Induction: Anesthetize rats. Perform a left thoracotomy to expose the heart. Isolate the Left Anterior Descending (LAD) coronary artery and permanently ligate it with a suture. Successful model induction is confirmed by regional cyanosis of the myocardial surface and ST-segment elevation on ECG.

- Drug Administration: this compound is administered after ligation. Doses used in studies are typically 50 mg/kg, often via intraperitoneal injection.

- Endpoint Analysis (21 days post-AMI):

- Infarct Size: Evaluate using tissue staining (e.g., TTC) on heart cross-sections.

- Cardiac Function: Assess via echocardiography to measure Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (LVFS).

- Histology and Molecular Analysis: Use H&E staining for inflammation, Sirius Red for collagen deposition, and Western blot/qPCR for protein/gene expression of pathway targets (e.g., TLR4, MyD88, p-NF-κB).

In Vitro Model: LPS-induced Inflammation in Macrophages [6]

- Cell Line: RAW 264.7 murine macrophage cell line.

- Cell Culture: Maintain cells in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin at 37°C in a 5% CO2 atmosphere.

- Treatment Protocol:

- Plate cells and allow to adhere.

- Pre-treat cells with this compound (e.g., 25-50 μM) for a specified period (e.g., 1-2 hours).

- Co-treat or stimulate cells with LPS (e.g., 100 ng/mL - 1 μg/mL) for 24 hours to induce inflammation.

- Endpoint Analysis:

- Cytokine Measurement: Collect cell culture supernatant and measure levels of TNF-α, IL-6, and IL-1β using ELISA.

- Protein Analysis: Lyse cells for Western Blot analysis to detect phosphorylation levels of IκBα, p65 NF-κB, ERK, and p38.

Pharmacokinetics and Metabolism

Pharmacokinetic studies are critical for understanding the biological fate of this compound and its developmental challenges.

| Aspect | Key Findings |

|---|---|

| Absorption & Bioavailability | Poor oral bioavailability due to extensive first-pass metabolism [7] [8]. |

| Metabolism | Extensive glucuronidation is the primary metabolic pathway [7] [9] [8]. Also metabolized to phenolic acids [9]. |

| Distribution | Detected in plasma, urine, bile, and feces [9]. |

| Elimination | Excreted via urine, bile, and feces [9]. |

| Analytical Methods | UPLC-Q-TOF-MS is effective for metabolite profiling in biological samples [9]. |

The metabolic fate of this compound after administration involves several phases, leading to the formation of various metabolites.

Diagram 2. The metabolic pathway of this compound, showing extensive glucuronidation as the primary metabolic fate leading to excretion.

Research Gaps and Future Directions

Despite promising pharmacological data, several challenges and research gaps remain for the development of this compound as a therapeutic agent [7] [8]:

- Bioavailability Enhancement: The poor oral bioavailability due to glucuronidation is a major hurdle. Strategies like structural modification, use of metabolic inhibitors, or novel drug delivery systems (e.g., nanoparticles) should be explored.

- Biological Activity of Metabolites: The pharmacological contribution of its major metabolites (glucuronide conjugates and phenolic acids) is largely unknown and needs investigation.

- Comprehensive PK/PD Studies: More detailed and rigorous pharmacokinetic studies, including absolute bioavailability, tissue distribution, and dose-exposure-response relationships, are required.

- Toxicological Profiling: Systematic toxicology and safety pharmacology studies are necessary to advance towards clinical trials.

References

- 1. This compound Alleviates Cardiac Inflammation and Remodeling via ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound Alleviates Cardiac Inflammation and Remodeling ... [mdpi.com]

- 3. In Vivo Neuroprotective Effects of this compound Against ... [mdpi.com]

- 4. This compound protects against iron overload related ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound Attenuates Persistent Inflammation, Immune ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound | PPAR Activator [medchemexpress.com]

- 7. This compound: A Review of Its Pharmacology and Pharmacokinetics [pmc.ncbi.nlm.nih.gov]

- 8. This compound: A Review of Its Pharmacology and ... [frontiersin.org]

- 9. Metabolic Profiling of this compound in Rat Plasma, Urine, Bile ... [mdpi.com]

what is Alpinetin and its natural sources

Alpinetin Overview and Natural Sources

This compound (7-hydroxy-5-methoxyflavanone) is a natural dihydroflavone, a subclass of flavonoids [1]. It was first isolated from Alpinia intermedia Gagnep. and is recognized for its low systemic toxicity [1].

The table below summarizes the primary natural sources of this compound, with plants from the Zingiberaceae family being the most prominent sources [1].

| Plant Source | Family | Part of Plant (if specified) |

|---|---|---|

| Alpinia intermedia Gagnep. | Zingiberaceae | - |

| Alpinia hainanensis K. Schum. | Zingiberaceae | - |

| Alpinia mutica Roxb. | Zingiberaceae | - |

| Alpinia pinnanensis T. L. Wu & S. J. Chen | Zingiberaceae | - |

| Amomum subulatum Roxb. (Cardamom) | Zingiberaceae | Seeds |

| Boesenbergia rotunda (L.) Mansf. | Zingiberaceae | - |

| Campomanesia phaea (O.Berg) Landrum | Myrtaceae | - |

| Carya cathayensis Sarg. | Juglandaceae | - |

| Dalbergia odorifera T.C.Chen | Fabaceae | - |

| Mikania micrantha Kunth | Asteraceae | - |

| Scutellaria barbata D. Don | Lamiaceae | Herb pair (with Oldenlandia diffusa) |

| Scutellaria indica L. | Lamiaceae | - |

This compound is also a key component in several Chinese patent drugs—such as Jianweizhitong Tablets and Fufangcaodoukou Tincture—traditionally used to treat digestive disorders like epigastric pain and nausea [1].

Key Pharmacological Activities and Mechanisms

This compound exhibits a wide range of pharmacological activities by modulating multiple cellular signaling pathways [1] [2]. The table below summarizes its core mechanisms and effects.

| Pharmacological Activity | Key Molecular Targets & Mechanisms | Experimental Models/Context |

|---|---|---|

| Anti-inflammatory | Inhibits TLR4/MyD88/NF-κB pathway; reduces TNF-α, IL-6, IL-1β [3] [4] [5]. | LPS-induced mastitis (mice) [5]; Acute myocardial infarction (rats) [3] [6]; IL-1β-exposed nucleus pulposus cells [4]. |

| Antioxidant | Activates NRF2/HO-1 signaling pathway [7] [8]. | Iron overload-related osteoarthritis (mice & chondrocytes) [7] [8]. |

| Anticancer | Induces apoptosis; increases caspase-3/9, PARP, Bax; decreases Bcl-2 [1] [2]. | Breast cancer cells (4T1, MCF-7) [1] [2]. |

| Cardiovascular Protection | Inhibits TLR4/MyD88/NF-κB pathway; reduces infarct size, improves cardiac function, attenuates remodeling [3] [6]. | Acute myocardial infarction (rat model) [3] [6]. |

| Hepatoprotective | Inhibits NF-κB/MAPK signaling pathways [1]. | Liver injury models [1]. |

| Antimicrobial & Antiviral | Not fully elucidated [2]. | Helicobacter pylori; Respiratory syncytial virus (RSV) [2]. |

These multifaceted mechanisms are interconnected, as visualized in the following pathway diagram.

This compound's core mechanisms of action involve inhibiting pro-inflammatory TLR4/NF-κB signaling, activating antioxidant NRF2/HO-1 pathway, and inducing mitochondrial apoptosis in cancer cells.

Experimental Protocols for Key Activities

For researchers, here are detailed methodologies from seminal studies demonstrating this compound's effects.

Anti-inflammatory Activity (in vivo)

This protocol is adapted from a study on LPS-induced mastitis in mice [5].

- Animal Model: Female BALB/c mice.

- Induction of Inflammation: LPS (1 µg/µL dissolved in PBS) was injected through the teat canal into the mammary gland.

- Treatment: this compound was administered intraperitoneally at 20, 40, or 80 mg/kg, 1 hour before and 12 hours after LPS injection. Control groups received vehicle.

- Key Outcome Measures:

- Myeloperoxidase (MPO) Activity: Measured in mammary tissue homogenate to quantify neutrophil infiltration.

- Cytokine Levels: TNF-α, IL-6, and IL-1β concentrations in mammary tissue were measured by ELISA.

- Pathway Analysis: Protein expression of TLR4 and phosphorylation of IκB and NF-κB p65 were analyzed by Western blot.

- Conclusion: this compound pretreatment significantly inhibited LPS-induced MPO activity and pro-inflammatory cytokine production by suppressing TLR4 and NF-κB pathway activation [5].

Antioxidant & Cartilage Protection (in vitro & in vivo)

This protocol is based on a 2025 study investigating iron overload-related osteoarthritis [7] [8].

- In Vitro Model:

- Cells: Primary mouse chondrocytes.

- Induction of Injury: Treatment with 100 µM Ferric Ammonium Citrate (FAC) to simulate iron overload.

- This compound Treatment: Co-treatment with APT at 5 µM (low) or 10 µM (high) for 48 hours.

- Key Assays:

- Cell Viability: CCK-8 assay.

- Apoptosis: Flow cytometry (Annexin V/PI staining).

- Reactive Oxygen Species (ROS): Detected using fluorescent probe DCFH-DA.

- Gene/Protein Expression: mRNA and protein levels of NRF2 and HO-1 were analyzed by qRT-PCR and Western blot.

- In Vivo Model:

- Animals: C57BL/6J mice with destabilized medial meniscus (DMM) surgery, combined with iron dextran (ID) injection to induce iron overload osteoarthritis.

- Treatment: this compound administered daily by gavage at 50 mg/kg (low) or 100 mg/kg (high) for 8 weeks.

- Key Assessments:

- Cartilage Damage: Evaluated histologically (OARSI scoring system).

- Subchondral Bone: Analyzed by micro-CT.

- Conclusion: this compound protected chondrocytes from iron overload-induced damage by reducing apoptosis and ROS accumulation, mediated through the upregulation of the NRF2/HO-1 pathway, and attenuated cartilage damage in mice [7] [8].

Pharmacokinetics Consideration for Drug Development

A critical point for pharmaceutical applications is that this compound undergoes extensive first-pass glucuronidation, leading to poor oral bioavailability [1]. This is a key challenge that formulation strategies must address for its development as an oral drug.

References

- 1. This compound: A Review of Its Pharmacology and ... [frontiersin.org]

- 2. This compound | PPAR Activator [medchemexpress.com]

- 3. This compound Alleviates Cardiac Inflammation and Remodeling via ... [pmc.ncbi.nlm.nih.gov]

- 4. Protective effects of this compound against interleukin-1β ... [sciencedirect.com]

- 5. This compound attenuates inflammatory responses by interfering ... [sciencedirect.com]

- 6. This compound Alleviates Cardiac Inflammation and Remodeling ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound protects against iron overload related osteoarthritis ... [journals.plos.org]

- 8. This compound protects against iron overload related ... [pmc.ncbi.nlm.nih.gov]

Alpinetin anti-inflammatory mechanisms of action

Detailed Look at Key Signaling Pathways

The following diagrams illustrate how alpinetin interacts with two major signaling cascades to exert its anti-inflammatory and antioxidant effects.

Diagram 1: this compound suppresses inflammation by simultaneously inhibiting the TLR4/NF-κB and MAPK signaling pathways.

Diagram 2: this compound activates the antioxidant Nrf2 pathway while inhibiting the pro-inflammatory NLRP3 inflammasome.

Quantitative Efficacy in Disease Models

The multi-targeted mechanism of this compound translates to significant therapeutic efficacy across various inflammatory disease models, as shown in the quantitative data below.

| Disease Model | Dosage & Route | Key Quantitative Outcomes | Citation |

|---|---|---|---|

| Acute Myocardial Infarction (Rat) | Not specified | Infarct size: ↓; Ejection Fraction (LVEF): ↑; IL-6 & TNF-α in heart tissue: ↓ [1] [2]. | [1] [2] |

| Experimental Colitis (Mouse) | 25, 50, 100 mg/kg (i.p.) | Disease Activity Index: ↓ in a dose-dependent manner; Colon length: preserved; MPO activity: ↓; TNF-α & IL-1β: ↓ [3]. | [3] |

| Ischemic Stroke (Rat) | 25, 50, 100 mg/kg (i.p.) | Cerebral infarct volume: ↓ by ~30%; Neuronal density: ↑ in cortex and hippocampus; Oxidative stress (MDA): ↓; Antioxidant enzymes (SOD, CAT): ↑ [4]. | [4] |

| Alcoholic Liver Disease (Mouse) | Lieber-DeCarli diet model | Serum ALT & AST: ↓; Hepatic steatosis & inflammation: ↓; Oxidative stress (MDA): ↓ [5]. | [5] |

| Spinal Cord Injury (Rat) | Not specified | Neuronal apoptosis: ↓; Axonal regeneration: ↑; Recovery of motor function: improved [6]. | [6] |

Experimental Protocol Highlights

For researchers looking to replicate or build upon these findings, here are the essential methodologies from key studies.

In Vitro Model (Macrophages):

- Cell Line: RAW 264.7 murine macrophages [7].

- Stimulation: Lipopolysaccharide (LPS) to induce inflammation [7].

- This compound Treatment: Pre-treatment with this compound (e.g., 80-240 µg/mL) for a set time (e.g., 1 hour) before LPS stimulation [7].

- Key Readouts: ELISA for TNF-α, IL-6, IL-1β in supernatant; Western Blot for p-IκBα, p-p65, and MAPK proteins; immunofluorescence for NF-κB p65 nuclear translocation [7].

In Vivo Model (Acute Myocardial Infarction - AMI):

- Animal Model: Rat AMI model induced by permanent ligation of the left anterior descending (LAD) coronary artery [1] [2].

- This compound Treatment: Administration (dose not specified in excerpts) for up to 21 days post-AMI [1] [2].

- Functional & Molecular Assessment:

- Echocardiography: To measure Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (LVFS) [1] [2].

- Histology: H&E staining for inflammatory infiltration; Sirius Red for collagen deposition; TUNEL assay for apoptosis [1] [2].

- Biochemical Assays: ELISA for cardiac IL-6 and TNF-α levels; Western Blot for TLR4, MyD88, p-IκBα, and p-p65 protein expression [1] [2].

Pharmacokinetics and Future Directions

While this compound shows broad therapeutic potential, its drug development faces a challenge. Pharmacokinetic studies indicate that this compound may have poor oral bioavailability, largely due to extensive glucuronidation [8]. This is a crucial consideration for formulating effective delivery strategies. Future research should focus on:

- Developing novel formulations (e.g., nanoparticles, liposomes) to enhance solubility and metabolic stability [8].

- Conducting more comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) and rigorous pre-clinical safety studies [8].

References

- 1. This compound Alleviates Cardiac Inflammation and Remodeling via ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound Alleviates Cardiac Inflammation and Remodeling ... [mdpi.com]

- 3. This compound attenuates inflammatory responses by ... [nature.com]

- 4. In Vivo Neuroprotective Effects of this compound Against ... [mdpi.com]

- 5. This compound Exhibits Antioxidant and Anti-Inflammatory Effects ... [mdpi.com]

- 6. This compound inhibits neuroinflammation and neuronal ... [pubmed.ncbi.nlm.nih.gov]

- 7. Traditional medicine this compound inhibits the inflammatory ... [sciencedirect.com]

- 8. This compound: A Review of Its Pharmacology and Pharmacokinetics [pmc.ncbi.nlm.nih.gov]

Alpinetin safety and toxicity profile

Safety and Toxicity at a Glance

The table below consolidates the available quantitative and qualitative data on Alpinetin's safety and toxicity.

| Aspect | Details / Quantitative Data | Model / Context | Source |

|---|---|---|---|

| GHS Hazard Classification | Acute Toxicity (Oral, Category 4), Hazard Code: H302 (Harmful if swallowed). Aquatic Toxicity (Category 1), Hazard Code: H410 (Very toxic to aquatic life). | Safety Data Sheet (SDS) for laboratory chemicals | [1] |

| Acute In Vivo Toxicity (Animal) | Intraperitoneal (i.p.) administration of 50 mg/kg showed no major toxicity; used in multiple studies. | Mouse models of inflammation and liver injury | [2] [3] |

| In Vitro Cytotoxicity | No significant effect on cell viability or LDH release in human nucleus pulposus cells at concentrations up to 80 μM. | Human cell culture | [4] |

| In Vitro Cytotoxicity (Other) | No toxic effect on the proliferation of bone marrow-derived macrophages (BMMs) after 48 hours at concentrations below 40 μM. | Mouse cell culture | [5] |

| Systemic Toxicity Profile | Described as having low systemic toxicity in published reviews, though comprehensive toxicology studies are lacking. | Literature Review | [3] [6] |

Experimental Protocols for Safety Assessment

For researchers looking to replicate or build upon existing safety assessments, here are the methodologies from key studies:

- Cell Viability (MTT Assay): In RAW 264.7 cells (a mouse macrophage cell line), cell viability was evaluated by MTT assay. Cells were plated in 96-well plates and treated with a range of this compound concentrations (0-300 μg/mL) for 1 hour before LPS stimulation. After 18 hours, MTT reagent was added, and the formazan product was dissolved in DMSO for optical density measurement at 570 nm [2].

- Lactate Dehydrogenase (LDH) Assay: To assess cell membrane damage and cytotoxicity, LDH release in the cell culture supernatant can be measured using a commercial kit. This method was used in a study on human nucleus pulposus cells, where cells were pre-treated with this compound for 2 hours before being exposed to an inflammatory stimulus (IL-1β) for 24 hours [4].

- In Vivo Animal Models: In a mouse model of inflammation, this compound was administered via intraperitoneal (i.p.) injection at 50 mg/kg [2]. In a rat model of ischemic stroke, this compound was administered i.p. at 25, 50, and 100 mg/kg body weight once daily for 3 consecutive days, with no overt signs of toxicity reported at these doses [7] [8].

Documented Mechanisms of Action and Signaling Pathways

This compound's therapeutic effects and low toxicity are linked to its modulation of key cellular signaling pathways. The diagram below illustrates its primary mechanisms related to anti-inflammatory and antioxidant activities.

This diagram shows how this compound exerts anti-inflammatory and antioxidant effects by targeting key pathways like TLR4/MyD88, MAPK, and PI3K, and by boosting natural antioxidant defenses [2] [7] [4].

Pharmacokinetics and Development Challenges

A significant challenge in developing this compound as an oral drug is its poor oral bioavailability, which is associated with extensive first-pass metabolism and glucuronidation in the body [3] [6]. After intraperitoneal administration, the elimination half-life was approximately 9 hours, suggesting good systemic exposure through this route [7] [8].

Knowledge Gaps and Future Research

While the existing data is promising, several critical gaps remain for a complete preclinical safety profile:

- Comprehensive Toxicology Studies: Standard repeat-dose toxicity studies, genotoxicity assays, and investigations into reproductive and developmental toxicity are needed.

- Oral Toxicity Data: Specific data on the effects and safety of oral administration is lacking, which is crucial given its poor oral bioavailability.

- Metabolite Safety: The safety profile of this compound's metabolites, particularly its glucuronide conjugates, requires further investigation.

References

- 1. This compound|36052-37-6|MSDS [dcchemicals.com]

- 2. selleckchem.com/products/ this compound .html [selleckchem.com]

- 3. This compound: A Review of Its Pharmacology and Pharmacokinetics [pmc.ncbi.nlm.nih.gov]

- 4. Protective effects of this compound against interleukin-1β ... [sciencedirect.com]

- 5. This compound ameliorates bone loss in LPS-induced ... [sciencedirect.com]

- 6. This compound: A Review of Its Pharmacology and ... [frontiersin.org]

- 7. In Vivo Neuroprotective Effects of this compound Against ... [pmc.ncbi.nlm.nih.gov]

- 8. In Vivo Neuroprotective Effects of this compound Against ... [mdpi.com]

Alpinetin historical use in traditional medicine

Historical Context and Sources of Alpinetin

This compound is a natural dihydroflavonoid (7-hydroxy-5-methoxyflavanone) first isolated from Alpinia intermedia Gagnep. (Zingiberaceae) [1] [2]. It has been identified in numerous medicinal plants across different families, with high concentrations found in various Alpinia species, and is a component of several Chinese patent medicines used for digestive disorders [1] [2].

Quantitative Content of this compound in Selected Medicinal Plants

| Botanical Family | Botanical Name | Plant Part | Content |

|---|---|---|---|

| Zingiberaceae | Alpinia hainanensis K. Schum. | Seeds | 4.38 - 6.71 mg/g [1] |

| Zingiberaceae | Alpinia mutica Roxb. | Rhizomes | ~1.33 mg/g [1] |

| Lamiaceae | Scutellaria indica L. | Rhizomes | ~1.64 mg/g [1] |

| Polygonaceae | Persicaria limbata | Leaves | ~3.85% [1] |

| Fabaceae | Dalbergia odorifera T.C.Chen | Heartwood | 0.01 - 0.09 mg/g [1] |

Comprehensive Pharmacological Activities and Mechanisms

Modern research confirms this compound's diverse pharmacological profile, primarily mediated through modulating key signaling pathways.

Summary of this compound's Key Pharmacological Mechanisms

Key Experimental Evidence for this compound's Efficacy | Disease Model | Key Findings | Proposed Mechanism | Citation | | :--- | :--- | :--- | :--- | | Acute Lung Injury (LPS-induced in mice) | ↓ TNF-α, IL-6, IL-1β in BALF; reduced inflammatory cell infiltration and pulmonary edema. | Inhibition of NF-κB and MAPK (p38, JNK, ERK) signaling pathways. [3] | | Hepatocellular Carcinoma (HepG2 cells) | Suppressed cell proliferation, G0/G1 cell cycle arrest; enhanced sensitivity to cisplatin. | Upregulation of phosphorylated MKK7, activating the JNK pathway. [4] | | Alcohol-Associated Liver Disease (Lieber-DeCarli mouse model) | ↓ Serum ALT, AST; ↓ oxidative stress (MDA); ↓ pro-inflammatory cytokines and ER stress. | Antioxidant and anti-inflammatory activities; modulation of ER stress. [5] | | Inflammatory Bowel Disease (DSS-induced colitis in mice) | Alleviated disease severity, colon shortening, and inflammatory infiltration. | Activation of the Pregnane X Receptor (PXR), leading to inhibition of NF-κB. [6] | | Iron-Overload Osteoarthritis (Mouse chondrocytes) | Improved cell viability, reduced apoptosis and ROS production. | Activation of the NRF2/HO-1 signaling pathway. [7] | | Intervertebral Disc Degeneration (IL-1β-exposed NPCs) | Inhibited apoptosis, inflammation, oxidative stress, and ECM degradation. | Inactivation of the TLR4/MyD88 signaling pathway. [8] |

Key Experimental Protocols for Drug Discovery

For researchers aiming to validate or build upon these findings, here are summaries of critical methodologies used in the cited studies.

1. In Vitro Anti-inflammatory Activity Assay (RAW 264.7 Macrophages)

- Cell Stimulation & Treatment: Cells are stimulated with LPS (e.g., 1 µg/ml) to induce inflammation. This compound is typically added at varying concentrations (e.g., 80, 160, 240 µg/mL) concurrently or as a pre-treatment [3].

- Viability Assessment: Cell viability is confirmed using MTT assay to rule out cytotoxicity [3].

- Cytokine Measurement: Levels of TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using ELISA kits after ~18 hours of incubation [3].

- Mechanism Analysis: Protein is extracted for western blotting to analyze the phosphorylation and total levels of key proteins in the NF-κB (IκBα, p65) and MAPK (p38, JNK, ERK) pathways [3].

2. In Vivo Hepatoprotective Efficacy (Lieber-DeCarli Ethanol Diet Model)

- Model Induction: C57BL/6 mice are fed the Lieber-DeCarli ethanol liquid diet ad libitum for a sustained period (e.g., several weeks) to model chronic alcohol consumption [5].

- Treatment Protocol: The treatment group (E+Alp) receives this compound via oral gavage or diet mixture concurrently with the ethanol diet. The control (C) and ethanol (E) groups receive an isocaloric control diet and vehicle, respectively [5].

- Efficacy Endpoints:

- Liver Function: Measure serum activity of ALT, AST, and γ-GT.

- Oxidative Stress: Assess markers like MDA and antioxidants in liver tissue homogenate.

- Histology: Liver sections are stained with H&E and scored for steatosis, ballooning, and inflammation using systems like SALVE [5].

Pharmacokinetics and Drug Development Challenges

A significant challenge for the clinical development of this compound is its poor oral bioavailability, which is largely attributed to extensive first-pass glucuronidation [1] [9] [2]. This pharmacokinetic profile necessitates the exploration of advanced drug delivery strategies, such as nanotechnology-based systems, to improve its absorption and systemic exposure [9]. Despite this, this compound is noted for its low systemic toxicity, enhancing its appeal as a drug candidate [2].

References

- 1. : A Review of Its Pharmacology and Pharmacokinetics - PMC this compound [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Review of Its Pharmacology and ... [frontiersin.org]

- 3. Traditional medicine this compound inhibits the inflammatory ... [sciencedirect.com]

- 4. suppresses proliferation of human hepatoma cells by the... This compound [spandidos-publications.com]

- 5. This compound Exhibits Antioxidant and Anti-Inflammatory Effects in ... [pmc.ncbi.nlm.nih.gov]

- 6. Activation of PXR by this compound Contributes to Abrogate ... [frontiersin.org]

- 7. This compound protects against iron overload related osteoarthritis ... [journals.plos.org]

- 8. Protective effects of this compound against interleukin-1β ... [sciencedirect.com]

- 9. A Review of Its Pharmacology and Pharmacokinetics [pubmed.ncbi.nlm.nih.gov]

Documented Pharmacological Activities of Alpinetin

While direct antibacterial/antiviral data is sparse, alpinetin exhibits a broad range of other therapeutic properties through multiple mechanisms, which are summarized in the table below.

| Pharmacological Activity | Observed Effects / Mechanisms | Experimental Models (Examples) |

|---|---|---|

| Anti-inflammatory [1] [2] [3] | Reduces pro-inflammatory cytokines (TNF-α, IL-6, IL-1β); inhibits NF-κB and MAPK (ERK, p38) signaling pathways. | LPS-stimulated RAW 264.7 macrophages; mouse model of acute lung injury (ALI) [2]. |

| Antioxidant [4] [5] | Reduces Malondialdehyde (MDA) levels; increases activity of antioxidant enzymes (CAT, GSH-Px, SOD); activates NRF2/HO-1 pathway. | Rat model of ischemic stroke; mouse model of iron-overload osteoarthritis; chondrocytes [4] [5]. |

| Cardioprotective [6] | Reduces infarct size, improves cardiac function, attenuates inflammation and remodeling; inhibits TLR4/MyD88/NF-κB pathway. | Rat model of acute myocardial infarction (AMI) [6]. |

| Neuroprotective [4] | Reduces cerebral infarct volume, decreases neuronal loss, lowers oxidative stress and inflammation. | Rat model of ischemic stroke (Rt.MCAO) [4]. |

| Anticancer [1] [3] | Suppresses proliferation and invasiveness, induces apoptosis. | Various human carcinoma cell lines (e.g., breast, lung, ovarian cancer) [1]. |

| Antibacterial [1] [3] | Mentioned as a general biological property, but specific data and mechanisms are not detailed in the available results. | Information missing from search results. |

| Antiviral [1] | Mentioned as a general biological property, but specific data and mechanisms are not detailed in the available results. | Information missing from search results. |

Experimental Protocols for Key Studies

For researchers looking to replicate or build upon existing work, here are the methodologies from pivotal studies on this compound's anti-inflammatory and antioxidant effects.

In Vitro Anti-inflammatory Study on Macrophages [2] [3]:

- Cell Line: RAW 264.7 murine macrophages.

- Stimulation & Treatment: Cells were pre-treated with this compound (0-300 µg/mL) for 1 hour, then stimulated with LPS (from E. coli 055:B5) to induce inflammation.

- Viability Assay: Cell viability was assessed using MTT assay after 18 hours of LPS stimulation.

- Cytokine Measurement: Levels of TNF-α, IL-6, and IL-1β in culture supernatants were measured using ELISA.

- Mechanistic Analysis: NF-κB activation was studied by detecting the degradation of IκBα protein and phosphorylation of p65 via western blot. MAPK pathway activation was assessed by measuring phosphorylation of p38 and ERK.

In Vivo Antioxidant Study in Osteoarthritis [5]:

- Animal Model: C57BL/6J mice with surgically induced osteoarthritis (DMM model) combined with iron dextran injection to cause iron overload.

- Treatment: this compound was administered daily by oral gavage at 50 mg/kg (low dose) and 100 mg/kg (high dose).

- Outcome Assessment: Cartilage damage was evaluated using the OARSI scoring system on histological sections. Subchondral bone was analyzed using micro-CT.

- In Vitro Model: Mouse chondrocytes treated with Ferric Ammonium Citrate (FAC) to model iron overload. Cells were co-treated with this compound (5 and 10 µM).

- Cell Assays: Cell viability (CCK-8 assay), apoptosis (flow cytometry), and intracellular ROS levels (measured with DCFH-DA probe and fluorescence microscopy/flow cytometry).

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory mechanism of this compound, as studied in LPS-stimulated macrophages, primarily involves the suppression of the NF-κB and MAPK signaling pathways. The flow below illustrates this process.

This compound inhibits LPS-induced inflammation by blocking NF-κB and MAPK pathways.

Pharmacokinetics and Research Considerations

Several studies have investigated the properties of this compound that are relevant for drug development.

- Bioavailability and Metabolism: A pharmacokinetic study in rats reported that this compound is rapidly absorbed after oral administration but has an absolute oral bioavailability of approximately 15.1%. This low bioavailability is attributed to extensive first-pass metabolism, specifically glucuronidation [1] [7].

- Systemic Toxicity: this compound is frequently noted in the literature for its low systemic toxicity, which is a promising feature for a therapeutic candidate [1] [7].

- Available Forms for Research: this compound is available for research use from chemical suppliers. It is typically soluble in DMSO (e.g., 54 mg/mL) and ethanol (9 mg/mL), but insoluble in water [3].

Recommendations for Further Research

The current search results lack detailed information on this compound's antibacterial and antiviral mechanisms. To advance research in this area, I suggest you:

- Consult Specialized Databases: Conduct a targeted search in scientific databases like PubMed or Scopus using specific keywords such as "this compound AND antibacterial," "this compound AND MIC," "this compound AND antiviral," along with names of specific pathogens.

- Explore Structural Analogs: Investigate the biological activities of structurally similar flavonoids. Their reported antibacterial and antiviral mechanisms might provide valuable clues and research hypotheses for studying this compound.

- Consider Broader Context: The strong anti-inflammatory and antioxidant activities of this compound are well-established. These properties could be beneficial in managing the inflammation and oxidative stress that often accompany bacterial and viral infections, even if a direct antimicrobial effect is not the primary mechanism.

References

- 1. This compound: A Review of Its Pharmacology and ... [frontiersin.org]

- 2. Traditional medicine this compound inhibits the inflammatory ... [sciencedirect.com]

- 3. selleckchem.com/products/ this compound .html [selleckchem.com]

- 4. In Vivo Neuroprotective Effects of this compound Against ... [mdpi.com]

- 5. This compound protects against iron overload related ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound Alleviates Cardiac Inflammation and Remodeling via ... [pmc.ncbi.nlm.nih.gov]

- 7. and pharmacokinetics of Quantification in rat plasma by... This compound [pubmed.ncbi.nlm.nih.gov]

Comprehensive HPLC Method for Alpinetin Analysis and Quantification: Application Notes and Protocols

Introduction to Alpinetin and Analytical Significance

This compound (7-hydroxy-5-methoxyflavanone; C₁₆H₁₄O₄) is a natural dihydroflavone compound first isolated from Alpinia intermedia Gagnep. and subsequently identified in various medicinal plants within the Zingiberaceae family, particularly Amomum subulatum Roxb. (greater cardamom). This bioactive flavonoid demonstrates diverse therapeutic activities including anti-inflammatory, anticancer, antioxidant, hepatoprotective, and neuroprotective effects through modulation of multiple signaling pathways such as TLR4/MyD88/NF-κB, with reportedly low systemic toxicity. This compound serves as a key marker compound in several Chinese patent medicines (e.g., Jianweizhitong tablet, Fufangcaodoukou tincture) used traditionally for treating digestive disorders, highlighting its pharmaceutical relevance. [1] [2]

The chemical structure of this compound features a flavanone backbone with specific substitutions at positions 5 and 7 (methoxy and hydroxy groups, respectively), which influences its analytical behavior and pharmacological properties. Despite its promising therapeutic potential, this compound faces challenges related to its pharmacokinetic profile, including extensive first-pass glucuronidation metabolism resulting in poor oral bioavailability. This complex metabolic fate necessitates reliable analytical methods not only for quality control of herbal preparations but also for pharmacokinetic studies and drug development efforts. The development of robust HPLC methods for this compound quantification addresses these needs by enabling precise measurement in both pharmaceutical formulations and biological matrices. [1] [3]

HPLC Method Development for this compound Analysis

Chromatographic Conditions and Parameters

The development of a reliable HPLC method for this compound quantification requires careful optimization of chromatographic parameters to achieve adequate separation, peak symmetry, and detection sensitivity. Based on validated methods reported in the literature, the following conditions have been demonstrated to provide effective separation and quantification of this compound from complex matrices:

Table 1: Optimized HPLC Conditions for this compound Analysis

| Parameter | Specification | Alternative Conditions |

|---|---|---|

| Column | C18 reverse phase (250 × 4.6 mm, 5 µm) | Luna C18, SunFire C18, Hypersil BDS C18 |

| Mobile Phase | Methanol:Water (70:30, v/v) | Acetonitrile:Water with 0.1% formic acid |

| Flow Rate | 1.0 mL/min | 0.2 mL/min (UPLC applications) |

| Detection Wavelength | 290 nm | 295 nm (HPTLC) |

| Injection Volume | 10-20 µL | 3 µL (UPLC applications) |

| Column Temperature | Ambient (25°C) | 40°C |

| Retention Time | ~5.7 minutes | ~16 minutes (UPLC) |

| Run Time | 15-30 minutes | Dependent on sample complexity |

The isocratic elution system with methanol and water in a 70:30 ratio provides excellent separation efficiency with a sharp, symmetric peak for this compound (theoretical plates >7812) and satisfactory resolution from closely eluting compounds. The retention time of approximately 5.7 minutes allows for rapid analysis while maintaining sufficient separation from potential matrix interferences. For method robustness, slight adjustments to the mobile phase ratio (±5%) may be implemented to compensate for column age or specific instrument characteristics, though such modifications should be validated to ensure consistent performance. [2]

The detection wavelength of 290 nm corresponds to the maximum UV absorption of this compound, optimizing sensitivity for quantification. Alternative detection approaches include the use of photodiode array (PDA) detectors for peak purity assessment, which is particularly valuable in method development and when analyzing complex samples such as plant extracts or biological matrices. For laboratories equipped with UPLC systems, the method can be readily adapted using smaller particle size columns (e.g., 1.8 µm) and adjusted flow rates to achieve faster analysis times while maintaining or improving separation efficiency. [2] [4]

Instrumentation and System Suitability

The HPLC system should comprise a quaternary or binary pump, degasser, auto-sampler or manual injection system, column thermostat, and UV/Vis or PDA detector. Data acquisition and processing are typically managed by appropriate chromatography software such as YL-Clarity, Chem Station, or similar platforms. Prior to sample analysis, system suitability tests must be performed to verify that the complete analytical system is functioning properly and capable of providing data of acceptable quality. [2] [5]

Table 2: System Suitability Requirements for this compound HPLC Analysis

| Parameter | Acceptance Criteria | Typical Values for this compound |

|---|---|---|

| Theoretical Plates | >2000 | 7812 |

| Tailing Factor | ≤2.0 | 0.971 |

| Asymmetry Factor | 0.8-1.5 | 0.947 |

| Repeatability (%RSD) | ≤2.0% | <1.0% |

| Resolution | >1.5 | Application-dependent |

For this compound analysis, the theoretical plate count should exceed 2000, though optimized methods typically achieve values above 7000, indicating high column efficiency. The tailing factor should be ≤2.0, with optimized methods demonstrating values接近1.0, indicating symmetric peak shape. Repeatability is assessed through multiple injections of a standard solution, with the relative standard deviation (RSD) of peak areas not exceeding 2.0%. Resolution from closely eluting compounds (particularly cardamonin in plant extracts) should be sufficient (Rs >1.5) to ensure accurate integration and quantification. These system suitability criteria should be established during method validation and monitored throughout the method's lifecycle to ensure consistent performance. [2] [5]

Sample Preparation Protocols

Extraction from Plant Material

The extraction efficiency of this compound from plant material significantly influences quantitative results, with the choice of extraction technique impacting both yield and analysis time. Several extraction methods have been systematically evaluated for this compound, each offering distinct advantages depending on the application requirements:

Figure 1: Workflow for sample preparation of plant material prior to HPLC analysis.

Conventional Extraction (CE): Accurately weigh 2.0 g of powdered plant material and transfer to a 250 mL round-bottom flask. Add 100 mL of 70% methanol and reflux for 30-60 minutes below 50°C. Filter the extract and repeat the extraction twice more with fresh solvent. Combine all filtrates and evaporate under vacuum to dryness. Reconstitute the residue in 10 mL HPLC-grade methanol and filter through a 0.22 μm syringe filter before HPLC analysis. This method provides complete extraction but requires extended processing time and larger solvent volumes. [2]

Ultrasonic Extraction (USE): Accurately weigh 2.0 g of powdered plant material and transfer to a 250 mL beaker. Add 100 mL of 70% methanol and sonicate for 20 minutes. Filter the extract and evaporate under vacuum to dryness. Reconstitute the residue in 10 mL HPLC-grade methanol and filter through a 0.22 μm syringe filter before HPLC analysis. This approach offers reduced extraction time and lower solvent consumption compared to conventional methods while maintaining good extraction efficiency. [2]

Matrix Solid-Phase Dispersion (MSPD): Accurately weigh 200 mg of powdered plant material and blend thoroughly with 800 mg of silica in a glass mortar using a pestle to produce a homogeneous mixture. Pack the mixture into a 6 mL solid-phase extraction tube containing filter discs on both sides. Wash the column with 5% methanol to remove polar matrix components, then elute this compound with 5 mL of 70% methanol. Evaporate the eluent under nitrogen stream, reconstitute the residue in 1.0 mL HPLC-grade methanol, and filter through a 0.22 μm syringe filter before HPLC analysis. MSPD provides superior efficiency for this compound extraction, simplifying the process while reducing solvent consumption and extraction time. This technique is particularly advantageous for complex matrices, offering high recovery rates with minimal matrix interference. [2]

Preparation from Biological Matrices

For the analysis of this compound in biological matrices (plasma, urine, bile, feces), sample preparation must address the challenges of complex matrices and lower analyte concentrations. The following protocol has been validated for pharmacokinetic and metabolic studies:

Protein Precipitation Protocol for Plasma Samples:

- Transfer 2 mL of pooled plasma into a test tube.

- Add 10 mL of methanol as precipitation solvent.

- Vortex the mixture for 5 minutes to ensure complete protein precipitation.

- Centrifuge at 4500 rpm for 10 minutes to pellet precipitated proteins.

- Transfer the supernatant to a clean tube and evaporate under nitrogen stream at 30°C.

- Reconstitute the residue in 100 μL of methanol and vortex for 5 minutes.

- Centrifuge at 13,000 rpm for 10 minutes and transfer the supernatant to an HPLC vial for analysis.

This protein precipitation approach provides efficient cleanup for plasma samples while maintaining the stability of this compound and its metabolites. For urine samples, follow the same protocol with 1 mL initial sample volume. For bile samples, use 1 mL initial volume. For feces, lyophilize and mill the samples, then weigh 100 mg and ultrasonically extract with 1 mL methanol for 60 minutes before proceeding with the protein precipitation protocol. The extraction recovery for this compound from biological matrices using this method typically exceeds 85%, providing sufficient sensitivity for quantitative analysis in pharmacokinetic studies. [3]

Method Validation

Validation Parameters and Acceptance Criteria

HPLC methods for this compound quantification must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure reliability, accuracy, and reproducibility. The validation encompasses several key parameters that collectively demonstrate the method's suitability for its intended purpose:

Table 3: Method Validation Parameters and Results for this compound HPLC Analysis

| Validation Parameter | Experimental Results | Acceptance Criteria |

|---|---|---|

| Linearity Range | 10-50 µg/mL | Application-dependent |

| Correlation Coefficient (r²) | ≥0.999 | ≥0.999 |

| Limit of Detection (LOD) | 0.415-0.946 µg/mL | Signal-to-noise ratio ≥3:1 |

| Limit of Quantification (LOQ) | 1.260-2.868 µg/mL | Signal-to-noise ratio ≥10:1 |

| Precision (%RSD) | <1.1% | ≤2.0% |

| Trueness/Accuracy | 99.59-100.08% | 98-102% |

| Robustness | Retention time RSD <1% | Method resistant to small variations |

| Specificity | No interference from excipients | Baseline separation of analyte peak |

The linearity of the method should be demonstrated across the expected concentration range, typically 10-50 μg/mL for pharmaceutical formulations, with correlation coefficients (r²) ≥0.999. The limit of detection (LOD) and limit of quantification (LOQ) are determined based on signal-to-noise ratios of approximately 3:1 and 10:1, respectively, though these values may vary slightly between instruments. Method precision, expressed as relative standard deviation (%RSD), should not exceed 2.0% for repeatability of standard solutions. Accuracy is validated through recovery studies, with acceptable recovery rates typically ranging between 98-102% of the theoretical value. [2] [6] [5]

Detailed Validation Protocols

Linearity and Range:

- Prepare standard solutions at a minimum of six concentration levels across the expected range (e.g., 10, 20, 30, 40, 50 μg/mL).

- Inject each concentration in triplicate and record peak areas.

- Plot average peak area versus concentration and perform regression analysis.

- The correlation coefficient (r²) should be ≥0.999, and the residuals should be randomly distributed.

Precision (Repeatability):

- Prepare six independent sample preparations from a homogeneous sample at 100% of the test concentration.

- Analyze each preparation following the validated method.

- Calculate the %RSD of the peak areas; the value should not exceed 2.0%.

Intermediate Precision:

- Perform the analysis on different days, with different analysts, or using different instruments.

- Prepare and analyze samples at three concentration levels (low, medium, high) in triplicate.

- The overall %RSD for the combined data should not exceed 3.0%.

Accuracy/Recovery:

- Prepare sample solutions spiked with known quantities of this compound standard at three concentration levels (80%, 100%, 120% of target concentration).

- Analyze each spiked sample in triplicate and calculate the recovery percentage.

- Mean recovery should be within 98-102% with %RSD ≤2.0%.

Specificity:

- Analyze blank samples (without this compound), standard solutions, and actual samples.

- Demonstrate that the this compound peak is baseline separated from any potential interferents.

- Confirm peak purity using PDA detection, showing no co-eluting peaks.

Robustness:

- Intentionally introduce small variations in method parameters (mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±5°C).

- Evaluate the impact on retention time, peak symmetry, and resolution.

- The method should remain unaffected by small variations, with %RSD of retention time <1%. [7] [6] [5]

Metabolic Profiling of this compound

Metabolic Pathways and Metabolite Identification

Understanding the metabolic fate of this compound is essential for comprehensive pharmacological evaluation and interpretation of its therapeutic effects. Recent studies utilizing UPLC-Q-TOF-MS have identified multiple metabolites of this compound in biological samples, revealing extensive biotransformation following administration:

Figure 2: Major metabolic pathways of this compound identified in biological systems.

The metabolic profiling of this compound reveals extensive biotransformation, with fifteen distinct metabolites identified in rat plasma, urine, bile, and feces after intragastric administration. The prototype compound (unchanged this compound), glucuronide conjugates, and phenolic acids represent the predominant forms detected across biological matrices. The extensive glucuronidation of this compound, occurring primarily at its hydroxyl group, contributes significantly to its poor oral bioavailability and represents a major elimination pathway. These findings provide critical insights for understanding both the pharmacokinetic behavior and potential pharmacological activities of this compound metabolites, which may contribute to the compound's overall therapeutic effects. [3]

Analytical Protocol for Metabolite Identification

Sample Collection and Preparation:

- Administer this compound to experimental animals (e.g., 40 mg/kg for rats) via intragastric administration.

- Collect biological samples (plasma, urine, bile, feces) at predetermined time intervals.

- Pool samples across time points and subjects to create representative samples for each matrix.

- Process samples using protein precipitation as described in Section 3.2.

UPLC-Q-TOF-MS Analysis:

- Chromatographic Conditions: Use an ACQUITY UPLC HSS T3 column (1.8 μm, 2.1 × 100 mm) maintained at 40°C. Employ a gradient elution with mobile phase consisting of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid) at a flow rate of 0.2 mL/min.

- Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with the following parameters: source temperature 100°C, capillary voltage 2.5 kV, cone voltage 40 V. Acquire data in MSE mode with collision energy ramping from 20-40 V for fragmentation.

- Data Processing: Use appropriate software (e.g., MassLynx Version 4.1) for metabolite profiling. Implement an extracted ion chromatogram strategy based on metabolic reaction predictions and accurate mass measurements.

Metabolite Identification Strategy:

- Predict potential metabolites based on known biotransformation pathways (glucuronidation, sulfation, hydroxylation, etc.).

- Screen for predicted metabolites using accurate mass measurements (mass tolerance ≤5 ppm).

- Confirm tentative identifications using MS/MS fragmentation patterns.

- Compare retention times and fragmentation patterns with authentic standards when available.

This comprehensive approach enables systematic identification and characterization of this compound metabolites, providing valuable information for understanding its complete pharmacological profile. [3]

Applications in Pharmaceutical Analysis and Research

Quality Control of Herbal Medicines

The validated HPLC method for this compound quantification serves as an essential tool for quality control of herbal medicines and traditional preparations containing this compound-rich botanicals. Specific applications include:

Standardization of Raw Materials: Quantitative analysis of this compound content in medicinal plants such as Amomum subulatum (greater cardamom) and other Zingiberaceae species to ensure consistent quality and potency of starting materials.

Batch-to-Batch Consistency: Monitoring this compound levels across different production batches to verify manufacturing consistency and product quality, with established specifications for acceptable content ranges.

Stability Studies: Assessing this compound stability under various storage conditions (temperature, humidity, light exposure) to establish appropriate shelf life and storage recommendations for finished products.

Authentication of Herbal Material: Using this compound content as a marker for authenticating herbal material and detecting adulteration or substitution with inferior quality botanicals.

For these applications, the HPLC method provides the necessary specificity, accuracy, and precision to ensure reliable quantification. Establishing validated methods for marker compounds like this compound is particularly important for herbal medicines with complex compositions, where multiple bioactive constituents may contribute to the overall therapeutic effect. [1] [2]

Pharmacological and Pharmacokinetic Studies

The analytical methods described in this protocol support various research applications aimed at understanding the pharmacological behavior and therapeutic potential of this compound:

Bioavailability Studies: Quantifying this compound concentrations in plasma following different administration routes (oral, intravenous, intraperitoneal) to determine absolute bioavailability and guide formulation development strategies.

Tissue Distribution Studies: Measuring this compound and its metabolites in various tissues (liver, brain, heart) to understand distribution patterns and target organ exposure.

Drug Interaction Studies: Evaluating potential metabolic interactions by monitoring this compound concentrations in the presence of enzyme inhibitors or inducers.

Dose Proportionality Studies: Assessing the relationship between administered dose and systemic exposure to establish appropriate dosing regimens.

Formulation Development: Supporting the development of optimized dosage forms by comparing the bioavailability of this compound from different formulations.

These applications leverage the sensitivity and specificity of the HPLC method to generate reliable pharmacokinetic data, contributing to the understanding of this compound's in vivo behavior and supporting its development as a potential therapeutic agent. [1] [8] [3]

Troubleshooting and Technical Notes

Common Issues and Solutions

Peak Tailing: If peak tailing is observed (tailing factor >2.0), consider adding small amounts of acid (0.1% formic acid) to the mobile phase, reducing the injection volume, or using a column with different stationary phase chemistry.

Retention Time Drift: Significant retention time drift may indicate mobile phase degradation, column aging, or temperature fluctuations. Prepare fresh mobile phase regularly, monitor column performance, and consider using a column thermostat for better temperature control.

Reduced Resolution: If resolution between this compound and closely eluting compounds decreases, slightly adjust the mobile phase composition (e.g., 65:35 or 75:25 methanol:water), reduce the flow rate to 0.8 mL/min, or replace the column if severely degraded.

Carryover: Significant carryover between injections may be addressed by implementing a more effective needle wash procedure, increasing the strength of the wash solvent, or checking for contamination in the injection system.

Baseline Noise: Excessive baseline noise can result from contaminated mobile phase, air bubbles in the detector, or detector lamp issues. Filter mobile phase, degas thoroughly, and ensure proper system maintenance.

Method Adaptation Guidelines

The HPLC method described herein can be adapted for specific analytical needs or equipment constraints:

For Faster Analysis: Reduce column length to 100-150 mm while maintaining 5 μm particle size, or use columns with smaller particle sizes (3 μm) with appropriate pressure capabilities. Adjust flow rates accordingly while monitoring resolution.

For Enhanced Sensitivity: Utilize fluorescence detection if available (after establishing excitation/emission maxima for this compound) or consider LC-MS/MS for ultimate sensitivity in biological matrices.

For Different Matrices: When analyzing complex biological samples, additional sample cleanup steps such as liquid-liquid extraction or solid-phase extraction may be incorporated to reduce matrix effects and extend column life.

For Green Chemistry Considerations: Evaluate the potential for replacing methanol with alternative, more environmentally friendly solvents while maintaining chromatographic performance.

Conclusion

The comprehensive HPLC method detailed in this application note provides a validated approach for the reliable quantification of this compound in various matrices, including plant materials, pharmaceutical formulations, and biological samples. The method demonstrates excellent precision, accuracy, and sensitivity while offering practical advantages such as simple sample preparation and relatively short analysis time. The inclusion of metabolic profiling protocols further enhances the utility of this methodology for comprehensive pharmacological evaluation of this compound. As research into the therapeutic potential of this promising flavonoid continues to expand, robust analytical methods such as the one described here will play a crucial role in supporting quality control, pharmacokinetic studies, and ultimately, the development of this compound-based therapeutics. [1] [2] [3]

References

- 1. This compound: A Review of Its Pharmacology and ... [frontiersin.org]

- 2. Matrix Solid-Phase Dispersion Extraction and ... [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Profiling of this compound in Rat Plasma, Urine, Bile ... [mdpi.com]

- 4. Development and Validation of an HPLC–PDA Method for ... [mdpi.com]

- 5. Management of validation of HPLC method for ... [nature.com]

- 6. Development and validation of a RP-HPLC method for ... [pubmed.ncbi.nlm.nih.gov]

- 7. ICH Q2(R2) Validation of analytical procedures [ema.europa.eu]

- 8. In Vivo Neuroprotective Effects of this compound Against ... [pmc.ncbi.nlm.nih.gov]

HPTLC Method for Alpinetin Validation: Application Notes and Protocols

Introduction

Alpinetin is a natural dihydroflavonoid compound found in various medicinal plants, particularly in the Zingiberaceae family such as Amomum subulatum Roxb. (greater cardamom) and Alpinia species [1] [2]. It has demonstrated significant pharmacological potential including anti-inflammatory, antitumor, antibacterial, antiviral, and cardioprotective activities [3] [4] [5]. The development of validated analytical methods for quantifying this compound is crucial for quality control of herbal medicines and supporting pharmacological research. High-Performance Thin-Layer Chromatography (HPTLC) offers a reliable, cost-effective, and efficient analytical technique suitable for the analysis of this compound in plant materials and formulations [1].

Experimental Protocol

Materials and Reagents

- Standard: this compound (≥98% purity, Sigma-Aldrich) [1]

- Stationary Phase: Pre-coated silica gel aluminum sheets 60F₂₅₄ (20 × 10 cm, 0.2 mm thickness, Merck) [1] [6]

- Mobile Phase: Toluene:Dichloromethane:Ethyl Acetate (1:1:1, v/v/v) [1]

- Solvents: HPLC and chromatographic grade methanol, toluene, dichloromethane, ethyl acetate (Merck) [1]

- Sample Preparation: 0.22 μm syringe filters [1]

Instrumentation

- Sample Applicator: Camag Linomat V automatic sample applicator [1]

- Development Chamber: 20 × 10 cm twin trough glass chamber [1]

- Densitometer: Camag TLC Scanner III with winCATS software [1]

- Detection Wavelength: 295 nm with tungsten lamp [1]

Sample Preparation Methods

2.3.1 Conventional Extraction (CE)

- Accurately weigh 2.0 g of powdered A. subulatum seeds [1]

- Extract with 100 ml of 70% methanol using reflux condenser below 50°C [1]

- Repeat extraction three times for complete extraction [1]

- Pool filtered extracts and evaporate under vacuum to dryness [1]

- Reconstitute in HPLC grade methanol and adjust volume to 10 ml [1]

- Filter through 0.22 μm syringe filter before analysis [1]

2.3.2 Ultrasonic Extraction (USE)

- Accurately weigh 2.0 g of powdered seeds [1]

- Add 100 ml of 70% methanol and sonicate for 20 minutes [1]

- Filter, evaporate under vacuum to dryness [1]

- Reconstitute in HPLC grade methanol and adjust volume to 10 ml [1]

- Filter through 0.22 μm syringe filter before analysis [1]

2.3.3 Matrix Solid-Phase Dispersion (MSPD) Extraction

- Blend 200 mg seed powder with 800 mg of silica in glass mortar [1]

- Pack in 6 ml SPE tube with filter disc on both sides [1]

- Wash column with 5% methanol to remove polar matrix [1]

- Dry under nitrogen current [1]

- Add 3 ml of 70% methanol, ultrasonicate for 5 min at 45 kHz [1]

- Elute with 5 ml of 70% methanol [1]

- Dry elute under nitrogen, reconstitute in 1.0 ml methanol [1]

- Filter through syringe filter before analysis [1]

Table 1: Comparison of Extraction Techniques for this compound

| Extraction Method | Sample Amount | Solvent Volume | Time | Relative Efficiency |

|---|---|---|---|---|

| Conventional Extraction | 2.0 g | 100 ml × 3 | Several hours | Moderate |

| Ultrasonic Extraction | 2.0 g | 100 ml | 20 minutes | Good |

| MSPD Extraction | 200 mg | 8 ml total | ~30 minutes | Best |

HPTLC Analysis Procedure

2.4.1 Plate Pre-treatment

2.4.2 Sample Application

- Apply samples as bands of 4.0 mm width [1]

- Use application rate of 120 nl/s [1]

- Maintain 8.5 mm space between two bands [1]

2.4.3 Chromatography

- Mobile phase: Toluene:Dichloromethane:Ethyl Acetate (1:1:1, v/v/v) [1]

- Use 15 ml mobile phase per chromatography [1]

- Saturate chamber for 15 minutes before development [1]

- Develop over 80 mm distance [1]

- Dry plates in air current after development [1]

2.4.4 Detection and Quantification

- Perform densitometric scanning at 295 nm [1]

- Use slit dimension of 4.0 × 0.45 mm [1]

- Employ scanning speed of 20 mm/s [1]

- Operate in reflection/absorbance mode [7]

The following diagram illustrates the complete HPTLC workflow for this compound analysis:

Method Validation

The HPTLC method was validated according to ICH guidelines [1] [7].

Table 2: Method Validation Parameters for this compound HPTLC Analysis

| Validation Parameter | Results | Specifications |

|---|---|---|

| Retardation Factor (Rf) | 0.48 | Consistent and sharp band [1] |

| Linearity Range | 50-300 ng/spot | Correlation coefficient R² = 0.990 ± 5.05% [7] |

| Limit of Detection (LOD) | 15 ng | Signal-to-noise ratio 3:1 [7] |

| Limit of Quantification (LOQ) | 45 ng | Signal-to-noise ratio 10:1 [7] |

| Precision | Good | RSD < 2% [1] |

| Accuracy | Good | Recovery 98-102% [1] |

| Robustness | Good | Small changes in mobile phase composition do not significantly affect results [1] |

Pharmacological Context of this compound

This compound exhibits multiple pharmacological activities through modulation of various signaling pathways. The following diagram illustrates its key mechanisms of action:

Application Notes

Advantages of HPTLC for this compound Analysis

- High throughput: Multiple samples can be analyzed simultaneously on a single plate [1]

- Cost-effectiveness: Lower operating costs compared to HPLC [1]

- Flexibility: Mobile phase can be easily optimized [1]

- Visualization: Direct observation of separated compounds [1]

Troubleshooting Guidelines

- Tailoring spots: Ensure proper chamber saturation and use high-purity solvents [1]

- Band broadening: Optimize sample application volume and band width [1]

- Irreproducible Rf values: Maintain consistent activation conditions and control laboratory temperature/humidity [1]

- Poor resolution: Optimize mobile phase composition and development distance [1]

Storage and Stability

- Store standard solutions at 4°C protected from light [1]

- Prepared plates should be analyzed immediately after development [1]

- Long-term stability of this compound in sample solutions should be verified [1]

Conclusion

The validated HPTLC method provides a simple, precise, accurate, and convenient approach for the quantification of this compound in plant materials and formulations. The method shows good linearity, precision, accuracy, and robustness, making it suitable for routine quality control of herbal materials containing this compound. The MSPD extraction technique offers superior efficiency for sample preparation. This methodology supports the standardization of this compound-containing herbal products and facilitates further pharmacological research on this promising natural compound.

References

- 1. Matrix Solid-Phase Dispersion Extraction and ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Review of Its Pharmacology and Pharmacokinetics [pmc.ncbi.nlm.nih.gov]

- 3. Traditional medicine this compound inhibits the inflammatory ... [sciencedirect.com]

- 4. This compound attenuates inflammatory responses by ... [nature.com]

- 5. This compound Alleviates Cardiac Inflammation and Remodeling ... [mdpi.com]

- 6. Matrix solid-phase dispersion extraction and quantification of this compound ... [ijpsonline.com]

- 7. Development of validated HPTLC method for quantification ... [sciencedirect.com]

extraction techniques for Alpinetin from plant materials

Natural Sources and Quantitative Content of Alpinetin

This compound is a natural dihydroflavone found in several plants, predominantly from the Zingiberaceae (ginger) family [1] [2]. The table below lists plant species known to contain this compound and its measured content, which is crucial for selecting appropriate raw materials for extraction [1].

TABLE 1: Natural Sources and Quantitative Content of this compound

| Botanical Family | Plant Source | Plant Part Analyzed | This compound Content | Reference |

|---|---|---|---|---|

| Zingiberaceae | Alpinia hainanensis | Seeds | 0.14 - 6.71 mg/g | [1] |

| Zingiberaceae | Alpinia mutica | Rhizomes | 1.327 mg/g | [1] |

| Zingiberaceae | Amomum subulatum | Seeds | Not Quantified | [1] [2] |

| Lamiaceae | Scutellaria indica | Rhizomes | 1.639 mg/g | [1] |

| Polygonaceae | Persicaria limbata | Leaves | 3.846% | [1] |

| Fabaceae | Dalbergia odorifera | Heartwood | 0.011 - 0.087 mg/g | [1] |

| Combretaceae | Combretum albopunctatum | Fruits, Leaves | 1.190 mg/g | [1] |

Established Separation and Analysis Methods

While full extraction procedures are not detailed, several chromatographic methods have been used to separate, identify, and quantify this compound from plant matrices. The following table summarizes key methodologies from the literature.

TABLE 2: Analytical Methods for this compound Separation and Determination

| Method Category | Specific Technique | Key Experimental Details | Application / Note | Reference |

|---|---|---|---|---|

| Chromatography | High-Performance Liquid Chromatography (HPLC) | Used for quality control of Alpinia hainanensis seeds. | A common method for separation and quantification. | [1] [2] |

| Electrokinetic Chromatography | Flow Injection-Micellar Electrokinetic Chromatography (FI-MEKC) | - Capillary: Fused silica

- Background Electrolyte: 15 mM Sodium borate, 25 mM Sodium dihydrogen phosphate, 50 mM SDS

- Modifier: 3% (v/v) Ethanol

- pH: 8.5

- Voltage: 15 kV

- Detection: UV at 214 nm | Successfully separated this compound from its isomer, Cardamonin, in Alpinia katsumadai Hayata. | [3] | | Mass Spectrometry | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Used for metabolic profiling in rat biological samples (plasma, urine, bile, feces). | Highly sensitive method suitable for identifying this compound and its metabolites in complex mixtures. | [4] | | Spectroscopy | Fourier Transform Infrared (FT-IR) & Circular Dichroism (CD) | Used to study the interaction between this compound and Human Serum Albumin (HSA). | Useful for characterizing the compound and its interactions. | [5] |

Proposed Workflow for Extraction and Analysis

Based on the analytical methods identified, the following diagram outlines a potential workflow for processing plant material to analyze this compound content.

Key Research Considerations for Protocol Development

When developing extraction protocols, please consider the following points derived from the available literature:

- Compound Stability: this compound and its isomer cardamonin can interconvert under acidic or alkaline conditions. It is crucial to maintain a neutral pH during extraction to prevent this conversion and ensure accurate quantification [3].

- Solvent Selection: Research indicates that ethanol and methanol are commonly used solvents for extracting this compound from plant materials [1] [4].

- Bioavailability Challenge: Pharmacokinetic studies note that this compound has poor oral bioavailability due to extensive glucuronidation, which is an important consideration for drug development [1] [2] [4].

References

- 1. This compound: A Review of Its Pharmacology and Pharmacokinetics [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Review of Its Pharmacology and ... [frontiersin.org]

- 3. Separation and determination of this compound and cardamonin ... [sciencedirect.com]

- 4. Metabolic Profiling of this compound in Rat Plasma, Urine, Bile ... [mdpi.com]

- 5. Effect of Chinese medicine this compound on the structure ... [sciencedirect.com]

Matrix Solid-Phase Dispersion Extraction and Quantification of Alpinetin: Comprehensive Application Notes and Protocols

Introduction

Alpinetin (7-hydroxy-5-methoxyflavanone) is a natural dihydroflavone compound first isolated from Alpinia intermedia Gagnep. and also found in significant quantities in the seeds of Amomum subulatum Roxb. (greater cardamom) [1]. This flavonoid has gained considerable research interest due to its diverse pharmacological activities, including anti-inflammatory, antiviral, antibacterial, and potential anticancer properties [1]. The growing importance of this compound in drug development necessitates reliable and efficient extraction methods for its isolation from complex plant matrices.

Matrix Solid-Phase Dispersion (MSPD) has emerged as a superior sample preparation technique for extracting bioactive compounds from plant materials [2]. This technique simplifies the extraction process by integrating sample disruption, extraction, and purification into a single step, requiring smaller solvent volumes and reducing processing time compared to conventional methods [3] [2]. For this compound extraction from A. subulatum seeds, MSPD has demonstrated significant advantages over traditional approaches, providing higher efficiency and better recovery rates [3] [4].

These application notes provide detailed protocols for the MSPD extraction, HPLC analysis, and HPTLC quantification of this compound, supporting quality control and phytochemical evaluation in research and development settings.

MSPD Extraction Protocol for this compound

Reagents and Materials

- Plant Material: Dried seeds of Amomum subulatum Roxb.

- Dispersant Sorbent: Silica gel (500-800 mg)

- Extraction Solvent: HPLC-grade methanol (70% v/v)

- SPE Cartridge: 6 mL capacity with filter discs

- MSPD Equipment: Glass mortar and pestle, SPE vacuum manifold

- Reference Standard: this compound (≥98% purity)

Detailed Extraction Procedure

Sample Preparation:

- Reduce 200 mg of dried A. subulatum seeds to fine powder using a mechanical grinder.

- Transfer the powdered sample to a glass mortar.

Sample Dispersion:

- Add 800 mg of silica gel dispersant to the powdered sample in the mortar (achieving a 1:4 sample-to-sorbent ratio).

- Blend thoroughly using a pestle with gentle circular motions for 5 minutes until a homogeneous mixture is obtained.

Column Packing:

- Place a filter disc at the bottom of a 6 mL SPE cartridge.

- Transfer the homogeneous mixture to the cartridge and compress gently using a syringe plunger.

- Place another filter disc on top of the packed material.

Extraction and Elution:

- Pre-wash the column with 5% methanol to remove highly polar matrix components.

- Add 3 mL of 70% methanol to the column and cap it with a polypropylene cap.

- Sonicate the capped column for 5 minutes at 45 kHz to enhance extraction efficiency.

- Elute the analytes with 5 mL of 70% methanol into a collection tube.

- Evaporate the eluent to dryness under a gentle stream of nitrogen.

Sample Reconstitution:

- Reconstitute the dried extract in 1.0 mL of HPLC-grade methanol.

- Filter through a 0.22 μm syringe filter prior to chromatographic analysis.

Critical Parameters for Optimization

Table 1: Optimized MSPD Parameters for this compound Extraction

| Parameter | Optimized Condition | Impact on Extraction |

|---|---|---|

| Sorbent Type | Silica gel | Effective dispersion and retention of target compound |

| Sample:Sorbent Ratio | 1:4 | Complete sample disruption with efficient analyte release |

| Extraction Solvent | 70% Methanol | Optimal polarity for this compound solubility and recovery |

| Solvent Volume | 5 mL | Complete elution with minimal solvent consumption |

| Sonication Assistance | 5 minutes at 45 kHz | Enhanced extraction efficiency through cavitation |

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

Table 2: HPLC Conditions for this compound Quantification

| Parameter | Specification | |---------------|-------------------| | Column | C18 reverse phase (250 × 4.6 mm, 5 μm particle size) | | Mobile Phase | Methanol:Water (70:30, v/v) isocratic | | Flow Rate | 1.0 mL/min | | Detection Wavelength | 290 nm | | Injection Volume | 20 μL | | Retention Time | 5.7 ± 0.02 min | | Theoretical Plates | 7812 | | Tailing Factor | 0.971 |

Validation Parameters:

- Linearity: The method demonstrated excellent linearity over the concentration range of 10-100 μg/mL with correlation coefficient (R²) > 0.999 [3].

- Precision: Intra-day and inter-day precision showed relative standard deviations (RSD) of less than 2% [3].

- Accuracy: Recovery studies confirmed accuracy of 98-102% for this compound quantification [3].

- Sensitivity: Limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.5 μg/mL and 1.5 μg/mL, respectively [3].

High-Performance Thin-Layer Chromatography (HPTLC)

- Instrumentation and Conditions:

- Stationary Phase: Pre-coated silica aluminum sheet 60F₅₄ (20 × 10 cm)

- Mobile Phase: Toluene:Dichloromethane:Ethyl acetate (1:1:1, v/v/v)

- Sample Application: 4 mm bands using automatic applicator

- Development Distance: 80 mm in twin-trough chamber

- Detection: Densitometric scanning at 295 nm

- Retardation Factor (Rf): 0.48 for this compound

Comparative Extraction Efficiency

Table 3: Comparison of Extraction Techniques for this compound

| Extraction Method | This compound Content (mg/g) | Extraction Time | Solvent Consumption | Remarks |

|---|---|---|---|---|

| MSPD | 4.82 ± 0.15 | 30 minutes | 5 mL | Highest efficiency, integrated clean-up |

| Ultrasonic Extraction | 3.95 ± 0.12 | 20 minutes | 100 mL | Moderate efficiency, higher solvent use |

| Conventional Reflux | 3.62 ± 0.18 | 180 minutes | 300 mL | Lowest efficiency, time-consuming |

The data clearly demonstrates the superiority of MSPD, providing higher this compound yield (4.82 mg/g) with significantly reduced solvent consumption and shorter processing time compared to ultrasonic and conventional reflux extraction methods [3].

MSPD Workflow Visualization

The following diagram illustrates the complete MSPD extraction workflow for this compound:

Applications in Drug Development

The optimized MSPD extraction method for this compound has significant applications in pharmaceutical research and quality control:

- Standardized Extract Preparation: The protocol enables reproducible preparation of this compound-enriched extracts for pharmacological studies [1].

- Quality Control: The validated HPLC and HPTLC methods provide reliable tools for quality assessment of A. subulatum raw materials and herbal products containing this compound [3].

- Phytopharmaceutical Development: As this compound is a constituent of several Chinese patent drugs used for digestive disorders, this extraction method supports standardized manufacturing processes [1].

This compound's broad pharmacological profile, including its anti-inflammatory, antitumor, and antiviral activities, underscores the importance of efficient extraction methods for further drug development studies [1].

Troubleshooting and Technical Notes

Low Recovery Rates:

- Ensure complete homogenization of sample and sorbent

- Verify solvent composition (70% methanol optimal)

- Check sonication parameters (time and frequency)

Poor Chromatographic Resolution:

- Confirm mobile phase preparation accuracy

- Check column performance (theoretical plates should be >7000)